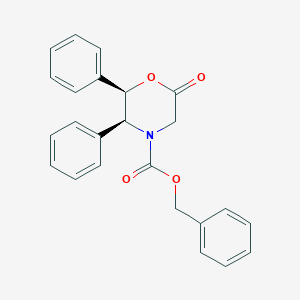

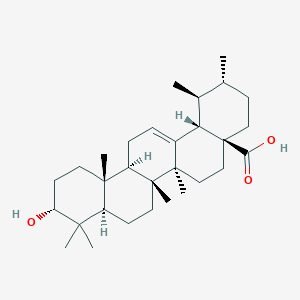

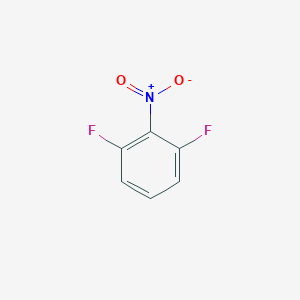

![molecular formula C8H11N7O B107906 [4-[2-(二氨基亚甲基)腙基]苯基]亚氨基脲 CAS No. 61566-10-7](/img/structure/B107906.png)

[4-[2-(二氨基亚甲基)腙基]苯基]亚氨基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" appears to be a derivative of 4,4'-diaminodiphenylurea, which has been studied as a potential substitute for benzidine. The synthesis of 4,4'-diaminodiphenylurea involves a reaction between urea and para-phenyldiamine in water, which is described as straightforward, economical, and yielding a high-quality product . This compound has been used to prepare direct dyes for cotton, demonstrating good substantivity and light fastness when applied to fabric .

Synthesis Analysis

The synthesis of 4,4'-diaminodiphenylurea, which is structurally related to the compound , is achieved through a reaction of urea with para-phenyldiamine. This process is noted for its simplicity and cost-effectiveness, resulting in a product of high quality . Although the exact synthesis of "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" is not detailed in the provided papers, it can be inferred that similar methods could be applied, possibly involving additional steps to introduce the hydrazinyl group.

Molecular Structure Analysis

While the molecular structure of "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" is not explicitly analyzed in the provided papers, the structure of 4,4'-diaminodiphenylurea and its derivatives suggest a molecule with multiple reactive sites, including amine and imine functionalities . These reactive sites are likely to be involved in further chemical reactions, such as the formation of hydrazones, which are relevant in biological systems .

Chemical Reactions Analysis

The chemical reactions involving compounds with amine and imine groups, such as the formation of hydrazones, are of particular interest. The study on 4-aminophenylalanine (4a-Phe) as a catalyst for hydrazone ligations at low temperature and neutral pH indicates that aromatic amines can catalyze the formation of hydrazones from aldehydes and hydrazine-containing compounds . This suggests that "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" could potentially participate in similar reactions, given its structural features.

Physical and Chemical Properties Analysis

The physical and chemical properties of "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" are not directly discussed in the provided papers. However, the properties of related compounds, such as 4,4'-diaminodiphenylurea, include good substantivity and light fastness when used as dyes on cotton . The presence of amine and imine groups in the molecule suggests that it would have nucleophilic characteristics, which are supported by the study on 4a-Phe catalysis, demonstrating the utility of such groups in biological systems .

科学研究应用

互变异构和结构分析

与“[4-[2-(二氨基亚甲基)腙基]苯基]亚氨基脲”在结构上相关的化合物的研究探索了它们的互变异构形式和分子结构。例如,胍及其衍生物的互变异构一直是人们感兴趣的课题,通过核磁共振研究揭示了此类化合物在各种溶剂中的行为 (Ghiviriga 等,2009)。

抗菌和抗肿瘤活性

一些研究合成了腙基和亚氨基脲化合物的衍生物,以评估它们的抗菌和抗肿瘤特性。例如,源于类似结构的含氮杂环已显示出有希望的体外抗菌和抗肿瘤活性 (El-Shenawy,2016)。此外,源于 4-氨基苯甲酰腙的 novel 硫脲已被评估其抗病毒、抗结核和抗癌活性,为治疗剂提供了新途径 (Çıkla,2010)。

合成和生物学评估

从这一化学类别中合成 novel 化合物已导致发现具有显着生物活性的物质。研究从 4-芳基亚烯基-2-肼基-1-苯基-1H-咪唑-5(4H)-酮合成 novel 咪唑并[2,1-c][1,2,4]三嗪衍生物,证明了这些化合物在开发新抗生素中的潜力 (El-aal 等,2016)。

催化应用和生物系统

对相关化合物在催化和生物系统中的应用的研究,提供了对它们在生化过程中的作用的见解。例如,4-氨基苯丙氨酸已被研究为腙配位反应的生物相容性亲核催化剂,展示了此类化合物在生物系统中保持有效催化特性的适应性 (Blanden 等,2011)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for [4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminourea involves the reaction of 4-nitroaniline with hydrazine hydrate to form 4-phenylsemicarbazide, which is then treated with formaldehyde and hydrochloric acid to yield 4-[2-(diaminomethylidene)hydrazinyl]phenyl]semicarbazide. This intermediate is then reacted with urea to form the final product, [4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminourea.", "Starting Materials": [ "4-nitroaniline", "hydrazine hydrate", "formaldehyde", "hydrochloric acid", "urea" ], "Reaction": [ "4-nitroaniline is reacted with hydrazine hydrate in the presence of a catalyst to form 4-phenylsemicarbazide.", "4-phenylsemicarbazide is then treated with formaldehyde and hydrochloric acid to yield 4-[2-(diaminomethylidene)hydrazinyl]phenyl]semicarbazide.", "Finally, 4-[2-(diaminomethylidene)hydrazinyl]phenyl]semicarbazide is reacted with urea to form the final product, [4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminourea." ] } | |

CAS 编号 |

61566-10-7 |

分子式 |

C8H11N7O |

分子量 |

221.22 g/mol |

IUPAC 名称 |

[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminourea |

InChI |

InChI=1S/C8H11N7O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,12H,(H2,11,16)(H4,9,10,14) |

InChI 键 |

LMEKTJOFIUHOPU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NN=C(N)N)N=NC(=O)N |

规范 SMILES |

C1=CC(=CC=C1NN=C(N)N)N=NC(=O)N |

同义词 |

(4-Oxo-2,5-cyclohexadien-1-ylideneamino)guanidine Semicarbazone; _x000B_2-[4-[(Aminoiminomethyl)hydrazono]-2,5-cyclohexadien-1-ylidene]-hydrazinecarboxamide; 2-[4-[2-(Aminoiminomethyl)hydrazinylidene]-2,5-cyclohexadien-1-ylidene]hydrazinecarboxamide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。